

Comparative proteomics of red blood cells treated with Voxelotor versus placebo

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Comparative Analysis of Red Blood Cell Proteomics: Voxelotor vs. Placebo

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the known effects of **Voxelotor** on the red blood cell (RBC) proteome compared to placebo. While comprehensive, unbiased comparative proteomics studies on RBCs from **Voxelotor**-treated versus placebo-treated individuals are not yet publicly available, this document synthesizes the existing data on **Voxelotor**'s primary protein interaction and its downstream functional consequences on red blood cells.

Voxelotor is a first-in-class small molecule that inhibits the polymerization of sickle hemoglobin (HbS) by increasing its affinity for oxygen.[1][2] This targeted mechanism of action has shown significant effects on the primary protein implicated in sickle cell disease (SCD), as well as on the overall health and function of erythrocytes.[3][4]

Quantitative Data on Hematological and Red Blood Cell Function

Clinical trials have provided quantitative data on the effects of **Voxelotor** on key hematological parameters and red blood cell health markers. The following tables summarize findings from the HOPE and HOPE-KIDS 1 clinical trials, comparing the effects of **Voxelotor** to placebo.





Table 1: Hematological Response to **Voxelotor** vs. Placebo in Adults and Adolescents (HOPE Trial)

Parameter	Voxelotor (1500 mg)	Voxelotor (900 mg)	Placebo
Hemoglobin increase >1 g/dL at 24 weeks (%)	51.1	32.6	6.5
Mean change in Hemoglobin (g/dL) at 24 weeks	+1.1	+0.6	-0.1
Change in Reticulocyte count (%)	-19.9	-10.4	+4.5
Change in Indirect Bilirubin (mg/dL)	-29.1	-24.4	-3.9

Data adapted from the HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) Study.

Table 2: Changes in Red Blood Cell Deformability and Hemolysis Markers in Children (HOPE-KIDS 1 Ancillary Study)

Parameter (Mean Change from Baseline at 12 weeks)	Voxelotor	
Maximal Elongation Index (Elmax)	Increased (Improved Deformability)	
Minimal Elongation Index (Elmin)	Increased (Improved Deformability)	
Point of Sickling (PoS) (mmHg)	Decreased (Reduced Sickling)	
Hemoglobin (g/L)	+13	
Reticulocytes (%)	-15.6	
Indirect Bilirubin (%)	-51.8	



Data from an ancillary study of the HOPE-KIDS 1 trial.[3] Note: This was an open-label study without a placebo arm, so the comparison is to baseline.

Proteomic Insights: Voxelotor's Interaction with Hemoglobin

While broad-scale proteomics are lacking, targeted protein analysis using mass spectrometry has revealed detailed insights into how **Voxelotor** interacts with hemoglobin.

Recent studies have employed mass spectrometry to confirm that **Voxelotor** binds not only to the N-terminus of the alpha-globin chain of hemoglobin, which was the initially understood mechanism, but also to the beta-globin chain at multiple sites.[5][6][7] This finding suggests a more complex interaction than previously described and may have implications for the drug's overall effect on hemoglobin structure and function.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the impact of **Voxelotor** on red blood cells.

- 1. Mass Spectrometry for **Voxelotor**-Hemoglobin Adduct Analysis
- Objective: To identify and quantify the binding of **Voxelotor** to hemoglobin subunits.
- Methodology:
 - Sample Preparation: Whole blood samples from patients treated with **Voxelotor** are collected in EDTA tubes. Red blood cells are isolated by centrifugation and washed with saline.
 - Hemolysate Preparation: RBCs are lysed with hypotonic buffer to release hemoglobin. The hemolysate is clarified by centrifugation to remove cell debris.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): The hemolysate is analyzed by LC-MS. The sample is injected onto a reverse-phase high-performance liquid chromatography (HPLC) column to separate the globin chains.



- Mass Spectrometry Analysis: The separated globin chains are introduced into a highresolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument measures the mass-to-charge ratio of the intact globin chains.
- Data Analysis: The mass spectra are analyzed to detect mass shifts corresponding to the
 covalent binding of Voxelotor to the globin chains. The presence of peaks with an
 increased mass equivalent to the molecular weight of Voxelotor indicates the formation of
 a drug-protein adduct. Tandem mass spectrometry (MS/MS) can be used to fragment the
 modified globin chains and pinpoint the specific binding sites.
- 2. Ektacytometry for Red Blood Cell Deformability
- Objective: To measure the ability of red blood cells to deform under shear stress, a key indicator of their health and function.
- Methodology:
 - Sample Preparation: A small volume of whole blood is suspended in a viscous polyvinylpyrrolidone (PVP) solution.
 - Ektacytometer Analysis: The RBC suspension is subjected to a constant shear stress in a laser diffraction viscometer (ektacytometer). The laser beam passes through the sample, and the diffraction pattern produced by the elongated cells is captured by a camera.
 - Deformability Index: The shape of the diffraction pattern is used to calculate an elongation index (EI), which is a measure of RBC deformability.
 - Osmotic Gradient Ektacytometry: To assess cell membrane stability and surface area to volume ratio, the EI is measured over a range of osmotic concentrations.
 - Oxygen Gradient Ektacytometry: To specifically assess the effect of **Voxelotor** on sickling, the EI is measured as the oxygen tension is gradually decreased. The "point of sickling" (PoS) is the oxygen tension at which a significant drop in EI occurs.
- 3. High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Analysis
- Objective: To separate and quantify different hemoglobin variants (e.g., HbS, HbA, HbF).



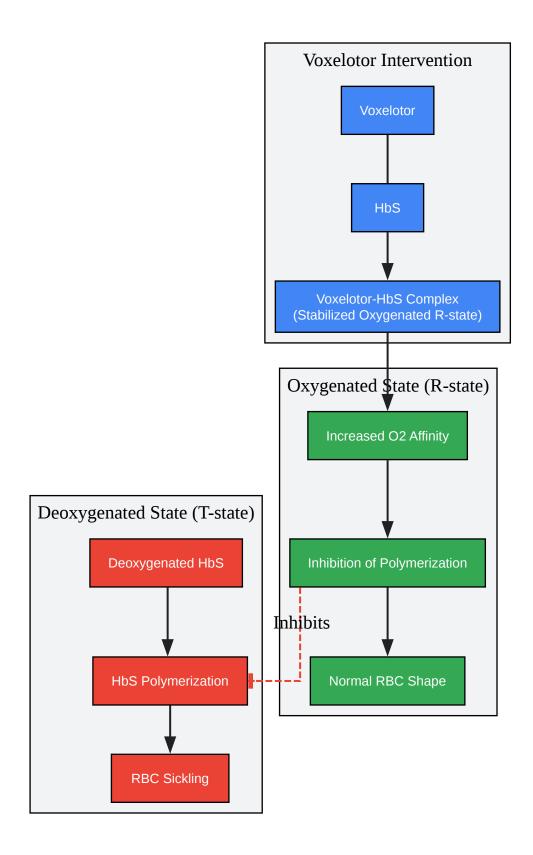
· Methodology:

- Sample Preparation: A hemolysate is prepared from whole blood as described for mass spectrometry.
- HPLC Separation: The hemolysate is injected into an HPLC system equipped with a cation-exchange column. A programmed gradient of increasing ionic strength is used to elute the different hemoglobin variants from the column at different times.
- Detection and Quantification: The eluting hemoglobin variants are detected by a UV-Vis detector. The area under each peak in the resulting chromatogram is proportional to the concentration of that hemoglobin variant.
- Voxelotor-induced Artifacts: It is important to note that Voxelotor treatment can cause characteristic alterations in HPLC and capillary electrophoresis patterns, such as split peaks, which can complicate the interpretation of results.[8]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key signaling pathway affected by **Voxelotor** and a typical experimental workflow for its analysis.

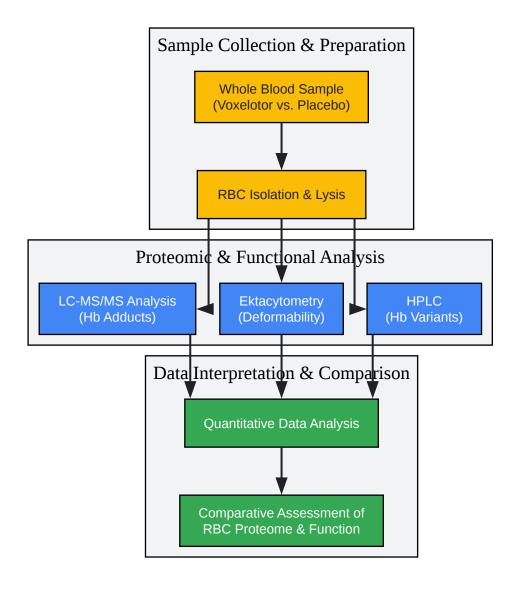




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Caption: Voxelotor's Mechanism of Action on Hemoglobin S.





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Caption: Experimental Workflow for RBC Analysis.

In conclusion, while a direct comparative proteomics study of **Voxelotor**-treated red blood cells versus placebo is not yet available, the existing evidence strongly points to a targeted effect on hemoglobin S, leading to significant improvements in red blood cell health and function. Future research employing unbiased, high-throughput proteomics will be invaluable in elucidating the full spectrum of **Voxelotor**'s effects on the red blood cell proteome and identifying potential secondary mechanisms of action or biomarkers of response.



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